molecular formula C9H7BrF3NO B14806892 4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine

4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14806892
M. Wt: 282.06 g/mol
InChI Key: ZIONDGFRXJCVCC-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7BrF3NO and a molecular weight of 282.06 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of 4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine involves several steps. One common method is the displacement of iodide from iodobromopyridine using in situ generated (trifluoromethyl)copper . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to ensure high yield and purity. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve consistent results.

Chemical Reactions Analysis

4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, boron reagents, and bases. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom, cyclopropoxy group, and trifluoromethyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7BrF3NO/c10-8-6(9(11,12)13)3-14-4-7(8)15-5-1-2-5/h3-5H,1-2H2

InChI Key

ZIONDGFRXJCVCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C(F)(F)F)Br

Origin of Product

United States

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